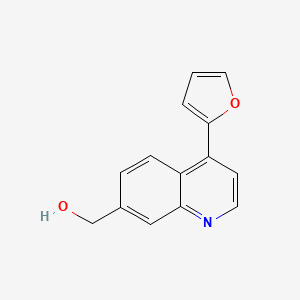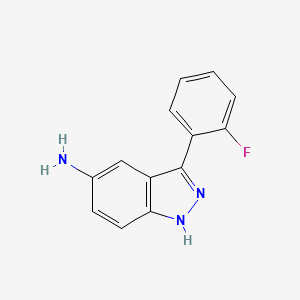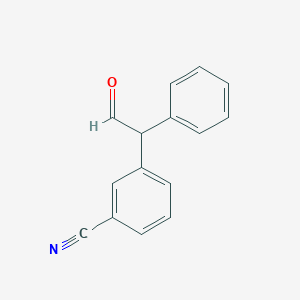
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of tetrahydroquinoline, a heterocyclic compound that is structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the acylation of 6-chloro-1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of tetrahydroquinoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.
相似化合物的比较
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can be compared with other tetrahydroquinoline derivatives:
N-(6-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-(6-Bromo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The presence of a bromine atom can lead to different substitution reactions and biological effects.
N-(6-Fluoro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The chlorine atom can also serve as a handle for further functionalization, making the compound versatile for different applications.
属性
CAS 编号 |
61148-82-1 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC 名称 |
N-(6-chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H13ClN2O/c1-7(15)14-11-8-3-2-6-13-10(8)5-4-9(11)12/h4-5,13H,2-3,6H2,1H3,(H,14,15) |
InChI 键 |
RARLVHUZUMNEMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CC2=C1CCCN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)




![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)


![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)





